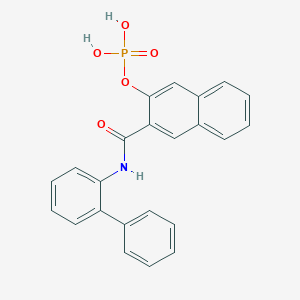

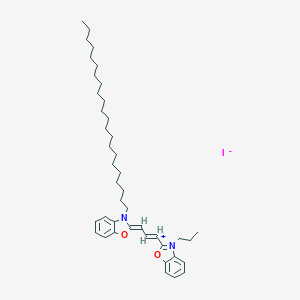

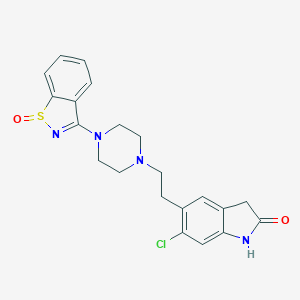

![molecular formula C14H23NO3 B130822 Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate CAS No. 90473-01-1](/img/structure/B130822.png)

Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including alkylation, reduction, and cyclization processes. For instance, the synthesis of hydroxyl functional polyethylene was achieved by copolymerization of ethylene with bicyclo[2.2.1]hept-5-ene-2-methanol using a metallocene/MAO catalyst system . Another example is the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which involved condensation and reduction reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by X-ray diffraction . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of "Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate".

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl acetate derivatives. For instance, the Lossen rearrangement was used to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Another study reported the cyclization of ethyl ylidenecyanoacetates to produce carbocyclic o-aminoesters . These reactions highlight the reactivity of the ethyl acetate moiety and its derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are characterized using various analytical techniques. Differential scanning calorimetry, intrinsic viscosity measurements, and spectroscopic methods such as FT-IR, FT-Raman, and UV-Visible spectroscopy are commonly used . These studies provide insights into the thermal stability, molecular interactions, and electronic transitions of the compounds. The same methods could be applied to determine the properties of "Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate".

Aplicaciones Científicas De Investigación

Biodegradation and Fate in Soil and Groundwater : Ethyl tert-butyl ether (ETBE) has been studied for its biodegradation and fate in soil and groundwater. This research highlights the microbial ability to degrade ETBE aerobically, which could suggest avenues for environmental remediation or bioengineering applications for related compounds (Thornton et al., 2020).

Process Intensification Techniques for Ethyl Acetate Production : A review focuses on various process intensification techniques for the production of ethyl acetate, a solvent widely used in paints, coatings, and as a flavor ingredient. This indicates the relevance of chemical synthesis and process optimization in industrial applications, potentially applicable to the synthesis or use of the specified compound (Patil & Gnanasundaram, 2020).

Ethylene Biology in Plants : Ethylene, a simple two-carbon atom molecule, significantly impacts plant biology. A comprehensive review covering all aspects of ethylene biology in plants, including its biosynthesis and signaling, could offer insights into agricultural or botanical research areas where related compounds might play a role (B. V. D. Poel & D. Straeten, 2014).

Toxicological Reviews of Ethyl Compounds : Reviews on the toxicological aspects of ethyl compounds, such as ethyl carbamate and ethyl tertiary-butyl ether, offer insights into the health and environmental safety considerations necessary for the use and handling of such chemicals (Weber & Sharypov, 2009; McGregor, 2007).

Propiedades

IUPAC Name |

ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYGWSRXODAMH-GPCCPHFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN=C1C[C@H]2C[C@@H]([C@@]1(C)O)C2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452247 |

Source

|

| Record name | ZINC22059003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11021409 | |

CAS RN |

90473-01-1 |

Source

|

| Record name | ZINC22059003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)

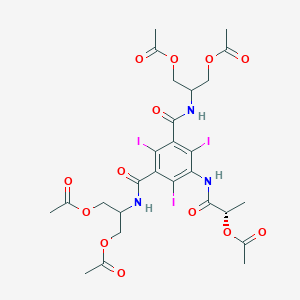

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)